4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound's molecular formula is C₂₅H₂₅N₇, and it has a molecular weight of approximately 423.2171 daltons . This compound is classified under the category of substituted indazole derivatives, which are known for their biological activity, particularly in inhibiting various protein kinases involved in cell signaling and proliferation .
The synthesis of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvents (e.g., dimethylformamide), and catalysts, are critical for optimizing yield and purity .
The molecular structure of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline can be represented as follows:
4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline participates in various chemical reactions that can be exploited for further functionalization:
The mechanism of action for 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline primarily involves its role as an inhibitor of protein kinases, specifically targeting cell division protein kinase 2 (CDK2).
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into functional groups and molecular interactions, confirming structural integrity during synthesis .
4-{3-[7-(4-Methylpiperazin-1-YL)-1H-Benzimidazol-2-YL]-1H-Indazol-6-YL}aniline has significant scientific uses:
The core structure of 4-{3-[7-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline integrates complementary pharmacophores that confer distinctive kinase inhibition profiles. The molecule features a 1H-indazole scaffold directly linked to a 1H-benzimidazole system via a covalent bond at the indazole C3 and benzimidazole C2 positions. This planar, electron-rich bi-heterocyclic system facilitates deep insertion into the adenine-binding pocket of kinase ATP-binding sites, with the central indazole nitrogen (N1) forming a critical hydrogen bond with the kinase hinge region backbone [7]. The 6-phenylaniline extension provides additional hydrophobic contacts within a selective pocket, while the 4-methylpiperazine moiety at the benzimidazole 7-position projects toward solvent-accessible regions, enabling isoform discrimination [1].
Crystallographic studies of the compound bound to CDK-2 (PDB: 3F5X) revealed that the benzimidazole nitrogen (N3) participates in a water-mediated hydrogen bond network with Glu81 and Leu83, stabilizing the DFG-in conformation. This binding mode contrasts with PKCζ inhibition, where the compound induces a unique C-helix orientation that accommodates the 4-methylpiperazine substituent without steric clash with the gatekeeper residue [7]. The compound demonstrates remarkable selectivity for PKCζ (IC₅₀ = 38 nM) over other PKC isoforms (α, βII, γ, δ, ε, μ, θ, η, ι/λ; IC₅₀ > 1 µM) and maintains >100-fold selectivity against CDK-2 despite structural similarities in their ATP-binding pockets [6] [7]. Kinome-wide profiling across 37 kinases confirmed this selectivity pattern, with only minimal off-target inhibition observed against kinases bearing analogous hydrophilic channels adjacent to the ATP cleft [7].
Table 1: Kinase Selectivity Profile of 4-{3-[7-(4-Methylpiperazin-1-yl)-1H-Benzimidazol-2-yl]-1H-Indazol-6-Yl}aniline
Kinase | IC₅₀ (nM) | Selectivity Fold (vs PKCζ) |
---|---|---|
PKCζ | 38 | 1 |
PKCα | >1000 | >26 |
PKCβII | >1000 | >26 |
PKCγ | >1000 | >26 |
CDK2 | 4200 | 110 |
EGFR | >10000 | >263 |
VEGFR2 | >10000 | >263 |
The strategic fusion of indazole and benzimidazole heterocycles originated from structure-activity relationship (SAR) studies targeting ATP-competitive inhibitors with improved kinase selectivity. The 1H-indazole-3-yl linkage was selected for its bioisosteric equivalence to purine nucleobases while providing enhanced metabolic stability over imidazo[4,5-b]pyridine scaffolds. Molecular modeling revealed that the 124° dihedral angle between the indazole and benzimidazole planes optimally positions the benzimidazole 7-substituent toward solvent-exposed regions, minimizing entropic penalties upon binding [7]. The 6-anilinyl extension on the indazole scaffold was introduced to engage with hydrophobic regions adjacent to the ATP-binding site, with the para-amino group forming a critical hydrogen bond with Thr183 in PKCζ, as confirmed through mutagenesis studies [7].
The benzimidazole moiety serves as a versatile scaffold for substituent diversification at the 4, 5, 6, and 7 positions. Systematic optimization identified that electron-donating groups at the benzimidazole 5-position diminished CDK-2 affinity while maintaining PKCζ inhibition. However, substitution at the 7-position proved optimal for modulating selectivity, with the 4-methylpiperazin-1-yl group providing the most favorable balance between potency and kinase selectivity [3] [7]. This design overcame the intrinsic selectivity limitations of first-generation inhibitors that exhibited equipotent inhibition across PKC isoforms and CDK family members due to insufficient exploitation of unique residue interactions in the target kinases [3].
Patent analysis of kinase inhibitor development (WO2003018021A1) indicates that the indazole-benzimidazole architecture represents a privileged scaffold for type I kinase inhibitors targeting the ATP-binding site. The structural rigidity of this fused system prevents rotameric flexibility that could lead to promiscuous binding across diverse kinases. Additionally, the benzimidazole nitrogen atoms serve as hydrogen bond acceptors that mimic protein-ligand interactions typically mediated by the ATP adenine ring, contributing to high binding affinity despite molecular weight constraints [3].
The 4-methylpiperazin-1-yl group at the benzimidazole 7-position serves multiple critical functions in molecular recognition and drug-like properties. Crystallographic evidence (PDB: 3F5X) demonstrates that the piperazine ring extends into a solvent-exposed channel present in both PKCζ and CDK-2. In PKCζ, the terminal methyl group forms favorable hydrophobic interactions with Pro206 and Leu143, while the protonated N4 nitrogen establishes a salt bridge with Glu139 in the catalytic loop [7]. This ionic interaction is absent in CDK-2 due to differing electrostatic environments in the analogous region, explaining the compound's significant selectivity for PKCζ. Mutagenesis studies replacing Glu139 with glutamine in PKCζ resulted in a 15-fold reduction in binding affinity, confirming the critical nature of this ionic interaction [1].
Beyond direct target engagement, the 4-methylpiperazine moiety significantly modulates physicochemical properties. The basic center (pKₐ ≈ 7.5) enhances aqueous solubility (>150 µM at physiological pH) through protonation, while simultaneously reducing plasma protein binding (85% vs >95% for non-basic analogs) [1]. Molecular dynamics simulations reveal that the piperazine's conformational flexibility allows adaptation to minor structural variations among kinase isoforms, explaining the compound's maintained potency against clinically relevant PKCζ mutants. The methyl group optimally balances basicity and lipophilicity, preventing excessive membrane partitioning that could limit intracellular accumulation while maintaining sufficient permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) [1] [7].
SAR studies of piperazine substitutions demonstrated that N-methylation provided the optimal balance between potency and selectivity. Larger N-alkyl groups (ethyl, isopropyl) diminished PKCζ affinity by 3-10 fold, likely due to steric clash with Leu143. Removal of the methyl group (piperazine analog) increased CDK-2 inhibition 8-fold due to enhanced hydrogen bonding with Asp86, while N-acetylation abolished cellular activity, possibly due to reduced membrane permeability or altered ionization state [1]. These findings underscore the precision required in tuning terminal substituents on solvent-exposed moieties for optimal selectivity profiles.
Table 2: Structural Analogs and Their Biological Activities
Compound Modification | PKCζ IC₅₀ (nM) | CDK-2 IC₅₀ (nM) | Selectivity Ratio (CDK-2/PKCζ) |
---|---|---|---|
4-{3-[7-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline | 38 | 4200 | 110 |
7-Morpholino analog | 125 | 3100 | 25 |
7-(Dimethylamino) analog | 210 | 2900 | 14 |
Piperazine (unmethylated) analog | 67 | 520 | 7.8 |
7-Methoxy analog | >1000 | >10000 | - |
3-(Piperidin-4-yl)propoxy analog | 42 | 1100 | 26 |
The molecular design of 4-{3-[7-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline exemplifies sophisticated structure-based optimization strategies for kinase inhibitors. Its architectural framework successfully integrates complementary heterocyclic systems with strategically positioned substituents that exploit subtle differences in kinase ATP-binding sites. The 4-methylpiperazine substituent exemplifies how solvent-exposed moieties can be engineered to confer both potency and selectivity through targeted ionic interactions while maintaining favorable drug-like properties. This compound serves as a valuable template for developing isoform-selective kinase inhibitors targeting therapeutic applications in oncology and inflammatory diseases where PKCζ plays pivotal pathophysiological roles.
Table 3: Key Structural Features and Their Functional Roles
Molecular Feature | Structural Role | Biological Function |
---|---|---|
1H-Indazole core | ATP-mimetic scaffold | H-bond donation to hinge region (N1H) |
Benzimidazole fusion | Planar extension | π-Stacking with Phe82 (CDK2) and Phe169 (PKCζ) |
6-Anilinyl group | Hydrophobic extension | Occupation of selectivity pocket; H-bond with Thr183 (PKCζ) |
4-Methylpiperazin-1-yl | Solvent-directed substituent | Salt bridge with Glu139 (PKCζ); solubility enhancement |
Dihedral angle (~124°) | Spatial orientation | Optimal positioning of substituents in binding cleft |
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